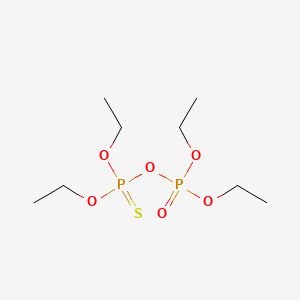Monothiono TEPP

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Historical Use as an Insecticide:
O,O,O,O-Tetraethyl monothiodiphosphate, also known by several synonyms including ethyl thiopyrophosphate and phosarbin, was previously used as an insecticide. Research in the mid-20th century explored its effectiveness against various insect pests in agricultural settings []. However, due to its high toxicity and environmental concerns, its use was discontinued [].
Current Research Applications:
While no longer used commercially, O,O,O,O-Tetraethyl monothiodiphosphate still holds some relevance in scientific research. Here are a few areas of current exploration:
Insecticide Mechanism Studies
Due to its known insecticidal properties, researchers may use O,O,O,O-Tetraethyl monothiodiphosphate to study the mechanisms of action of organophosphate insecticides. By understanding how this compound disrupts insect nerve function, scientists can develop safer and more targeted insecticides.
Environmental Fate Studies
Research may investigate the breakdown and degradation pathways of O,O,O,O-Tetraethyl monothiodiphosphate in the environment. This information helps scientists assess the potential environmental impact of past use and develop strategies for remediation of contaminated sites [].
Development of Biosensors
Some research explores the potential application of O,O,O,O-Tetraethyl monothiodiphosphate in the development of biosensors for the detection of organophosphate nerve agents. By engineering enzymes that interact specifically with this compound, scientists could create sensitive and rapid detection methods for chemical threats [].
Monothiono Tetraethyl Pyrophosphate is an organophosphorus compound with the chemical formula . It is a derivative of tetraethyl pyrophosphate, where one oxygen atom is replaced by a sulfur atom, thus highlighting its unique structure. This compound is a colorless liquid that exhibits high toxicity and is primarily used in agricultural applications as an insecticide. Its bioactive properties stem from its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in both insects and mammals .
Thiotepp acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine after it transmits a signal across a nerve synapse. By inhibiting this enzyme, Thiotepp causes acetylcholine to accumulate, leading to overstimulation of the nervous system. This can result in various symptoms like muscle weakness, tremors, paralysis, and respiratory failure [].
The primary biological activity of Monothiono Tetraethyl Pyrophosphate is as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors. The compound's toxicity is significant; it has been shown to be harmful through various exposure routes, including dermal, oral, and inhalation. Laboratory studies indicate high acute toxicity levels, with lethal doses being notably low (LD50 values around 1.12 mg/kg for oral exposure) for mammals .
Monothiono Tetraethyl Pyrophosphate can be synthesized through several methods:
- Direct Reaction with Sulfur: The compound can be synthesized by reacting tetraethyl pyrophosphate with sulfur in a controlled environment.
- Phosphorus Oxychloride Method: This method involves reacting triethyl phosphate with phosphorus oxychloride, followed by the introduction of sulfur compounds.
- Hydrolysis of Phosphorochloridate: Controlled hydrolysis of diethyl phosphorochloridate can also yield Monothiono Tetraethyl Pyrophosphate .
These synthesis routes highlight the versatility and complexity involved in producing this organophosphate compound.
Studies have shown that Monothiono Tetraethyl Pyrophosphate interacts significantly with biological systems through its action on acetylcholinesterase. These interactions lead to increased levels of acetylcholine, causing prolonged stimulation of nerve impulses. Research has also indicated that exposure to this compound can result in various physiological effects, including respiratory failure and cardiac arrest due to overstimulation of cholinergic pathways .
Monothiono Tetraethyl Pyrophosphate shares structural similarities with several other organophosphates. Here are some comparable compounds:
Monothiono Tetraethyl Pyrophosphate stands out due to its unique sulfur substitution and higher toxicity profile compared to these similar compounds.








